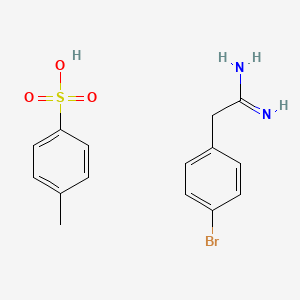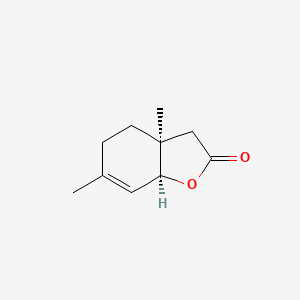
(3aS,7aS)-3a,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents and catalysts to facilitate the formation of the benzofuranone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of products depending on the substituents involved.
Applications De Recherche Scientifique
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity. In a chemical setting, it may act as a catalyst or reactant in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone, cis-(±)-: This is the compound itself, which is a racemic mixture.
Other benzofuranones: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone lies in its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33722-72-4 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(3aS,7aS)-3a,6-dimethyl-3,4,5,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-10(2)6-9(11)12-8(10)5-7/h5,8H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
MTEGPWHCOVGBCW-WPRPVWTQSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@](CC1)(CC(=O)O2)C |
SMILES canonique |
CC1=CC2C(CC1)(CC(=O)O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



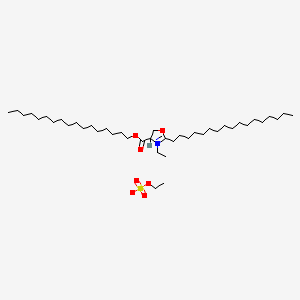
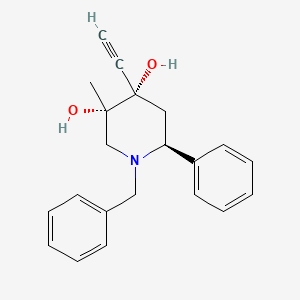
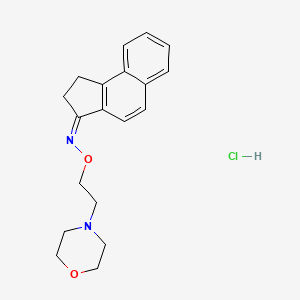


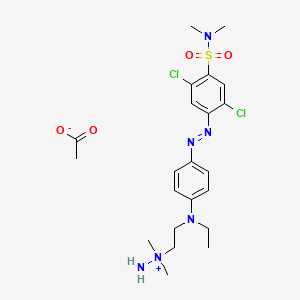
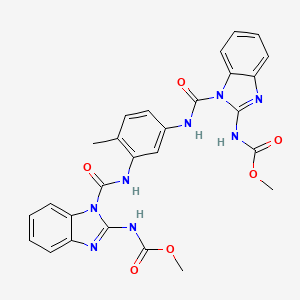
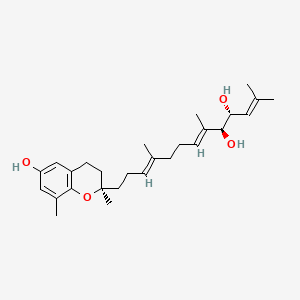
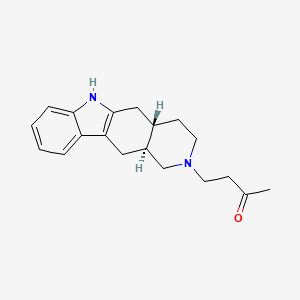
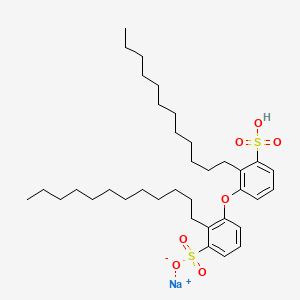

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
